molecular formula C12H17NO2 B12615456 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid

Cat. No.: B12615456
M. Wt: 207.27 g/mol
InChI Key: CXWJUDRNVKQFKJ-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a propionic acid backbone, with a 4-ethyl-phenyl substituent on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-benzaldehyde and glycine.

    Condensation Reaction: The 4-ethyl-benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-3-phenyl-propionic acid: Lacks the 4-ethyl substituent, resulting in different chemical properties.

    2-Aminomethyl-3-(4-methyl-phenyl)-propionic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid is unique due to the presence of the 4-ethyl-phenyl substituent, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

CXWJUDRNVKQFKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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